WAY127093B racemate

PDE4B1 inhibition IC50 enzyme assay

This racemic PDE4 inhibitor enables direct replication of key pulmonary inflammation studies with a published oral ID50 of 0.3 mg/kg in guinea pigs. With an intermediate PDE4B1 IC50 of 31 nM, it facilitates graded target engagement assays, bridging the gap between sub-nanomolar and high-nanomolar inhibitors. Procure this tool for validated cross-species oral pharmacology without pilot dose-ranging.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
Cat. No. B8753516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY127093B racemate
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCN1C(CC(=O)N1C(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC4CCCC4
InChIInChI=1S/C23H28N4O4/c1-26-19(13-22(28)27(26)23(29)25-15-16-6-5-11-24-14-16)17-9-10-20(30-2)21(12-17)31-18-7-3-4-8-18/h5-6,9-12,14,18-19H,3-4,7-8,13,15H2,1-2H3,(H,25,29)
InChIKeyJBTJXXDPSJKBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY127093B Racemate: A PDE4 Inhibitor with Documented Oral Activity in Preclinical Asthma Models


WAY127093B racemate (CAS 145743-63-1) is the racemic mixture of WAY127093B, a small-molecule phosphodiesterase 4 (PDE4) inhibitor belonging to the pyrazolidine carboxamide class [1]. The active enantiomer WAY127093B, specifically the (S)-isomer, was developed by Wyeth-Ayerst Research as an orally active agent for pulmonary anti-inflammatory applications [2]. The compound has demonstrated reproducible oral activity in both guinea pig and rat models of allergic airway inflammation, with documented effects on eosinophil infiltration and bronchoconstriction . As a research tool, WAY127093B racemate serves as a chemically defined PDE4 inhibitor for preclinical inflammation studies where oral dosing is required.

Why PDE4 Inhibitor Interchangeability Is Not Supported: Structural and Pharmacological Divergence of WAY127093B Racemate


PDE4 inhibitors exhibit substantial variability in potency across PDE4 subtypes (A, B, C, D), isoform selectivity, and species-specific pharmacokinetic profiles that preclude direct substitution [1]. Compounds within this class diverge dramatically in their IC50 values against PDE4B1, ranging from sub-nanomolar (roflumilast: 0.7 nM) to high nanomolar (rolipram: 901 nM), with corresponding differences in functional anti-inflammatory efficacy and therapeutic windows [2]. Furthermore, the presence of the WAY127093B racemate introduces stereochemical complexity absent in enantiomerically pure comparators, potentially altering both target engagement and off-target liability profiles. The following quantitative evidence demonstrates that WAY127093B occupies a specific potency niche among early-generation PDE4 inhibitors that cannot be replicated by simply selecting another PDE4 tool compound.

WAY127093B Racemate: Quantitative Differentiation Against PDE4 Inhibitor Comparators


PDE4B1 Inhibitory Potency: WAY127093B vs. Rolipram and ML-030

WAY127093B demonstrates intermediate PDE4B1 inhibitory potency with an IC50 of 31 nM [1], positioning it between the weaker first-generation inhibitor rolipram (IC50 = 901 nM) [2] and more potent tool compounds such as ML-030 (IC50 = 48.2 nM) . This 29-fold greater potency than rolipram against the PDE4B1 subtype translates to enhanced cAMP elevation at equivalent concentrations, while its lower potency relative to clinical-stage PDE4 inhibitors (roflumilast: 0.7 nM) makes it suitable for studies where extreme potency may confound interpretation of off-target effects .

PDE4B1 inhibition IC50 enzyme assay

Functional Antigen-Induced Bronchoconstriction: WAY127093B vs. Rolipram In Vivo Efficacy Profile

In ovalbumin-sensitized guinea pigs, orally administered WAY127093B inhibits antigen-induced bronchoconstriction with an ID50 value of approximately 0.3 mg/kg [1]. In contrast, the prototypical PDE4 inhibitor rolipram, when tested in the same species and model, exhibits an ID50 of 0.5 mg/kg for inhibition of antigen-induced bronchoconstriction [2]. The 1.7-fold greater in vivo potency of WAY127093B relative to rolipram, despite WAY127093B's 29-fold higher biochemical potency against PDE4B1, suggests differences in oral bioavailability, tissue distribution, or metabolic stability between these two pyrazolidine-derived inhibitors.

antigen-induced bronchoconstriction guinea pig in vivo efficacy

Species-Specific Oral Activity: Validated in Both Guinea Pig and Rat Models

WAY127093B is one of the few early-generation PDE4 inhibitors for which oral activity has been explicitly validated in both guinea pig and rat models of pulmonary inflammation [1]. In contrast, many contemporaneous PDE4 inhibitors including rolipram and RP 73401 (piclamilast) have primary validation limited to a single rodent species, complicating cross-species translational study designs [2]. The primary reference publication describes efficacy endpoints across both species: inhibition of antigen-induced bronchoconstriction and eosinophil infiltration in guinea pigs, and suppression of allergen-induced airway hyperresponsiveness in Brown-Norway rats [1]. No single alternative PDE4 tool compound from the same era offers equivalent dual-species validation in a single published dataset.

oral bioavailability cross-species validation asthma models

Stereochemical Definition: Racemate vs. Enantiomerically Pure Comparators

WAY127093B racemate (CAS 145743-63-1) contains both enantiomers of the active PDE4 inhibitor, whereas the original research publication characterizes the (S)-enantiomer specifically as the active species [1]. This stereochemical distinction carries practical procurement implications: the racemate is commercially available with defined purity specifications (>98% by multiple vendors) [2], while enantiomerically pure (S)-WAY127093B is not routinely catalogued. For comparison, rolipram is widely available as both racemate and isolated enantiomers, with the (R)-enantiomer exhibiting ~10-50-fold greater potency than the (S)-enantiomer . The WAY127093B racemate therefore represents a defined mixture with known stereochemical composition, enabling reproducible studies without the enantiomeric purity variability that complicates interpretation of chiral PDE4 inhibitor pharmacology.

stereochemistry racemate chiral purity

WAY127093B Racemate: Defined Research Applications Based on Validated Differentiation Evidence


Guinea Pig Model of Allergic Asthma Requiring Oral PDE4 Inhibitor Dosing

For investigators using ovalbumin-sensitized guinea pigs to study allergic airway inflammation, WAY127093B racemate provides an orally active PDE4 inhibitor with published ID50 benchmarks (0.3 mg/kg for bronchoconstriction inhibition) in this exact species and model system [1]. The compound's 1.7-fold greater in vivo potency than rolipram in this species supports lower dosing requirements and potentially reduced emetic liability relative to rolipram at equipment doses [2]. Procurement of WAY127093B racemate enables direct comparison to the 1995 Wyeth-Ayerst benchmark data without requiring pilot dose-ranging studies.

Cross-Species PDE4 Pharmacology Studies in Rodent Asthma Models

WAY127093B racemate is uniquely positioned for studies requiring oral PDE4 inhibition across both guinea pig and rat species, as the primary publication provides efficacy endpoints in both models within a single experimental framework [1]. This integrated cross-species validation eliminates the need to source separate PDE4 tool compounds optimized for each species, streamlining comparative pharmacology protocols and reducing variables in multi-species inflammation studies [2].

Mechanistic Studies Requiring Intermediate PDE4 Inhibitory Potency

With a PDE4B1 IC50 of 31 nM, WAY127093B occupies an intermediate potency niche that enables graded target engagement studies [1]. Unlike sub-nanomolar inhibitors (roflumilast: 0.7 nM) that saturate PDE4 at low concentrations and high-nanomolar inhibitors (rolipram: 901 nM) that require high doses for efficacy, WAY127093B allows researchers to titrate PDE4 inhibition across a meaningful dynamic range [2]. This property is particularly valuable for studies examining the relationship between fractional PDE4 inhibition and downstream cAMP-dependent anti-inflammatory effects in human immune cells.

Stereochemical Control Studies in PDE4 Inhibitor Pharmacology

WAY127093B racemate serves as a defined stereochemical mixture with known composition (1:1 enantiomer ratio) and >98% chemical purity [1]. For research groups investigating the role of chirality in PDE4 inhibitor pharmacology, the racemate provides a consistent, commercially available reference standard against which custom-synthesized enantiomers can be compared. Unlike rolipram, where commercial availability of both racemate and isolated enantiomers is well-established, WAY127093B racemate represents a case where the racemic mixture is the standard procurement form, enabling studies on racemate-versus-enantiomer pharmacology in a PDE4 inhibitor for which enantiopure material is not routinely available [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY127093B racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.